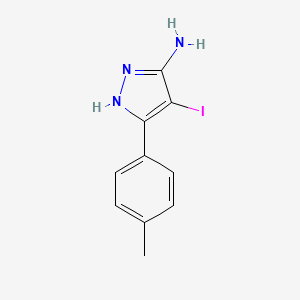

Pyridine, 2-methyl-4-(3-nitrophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

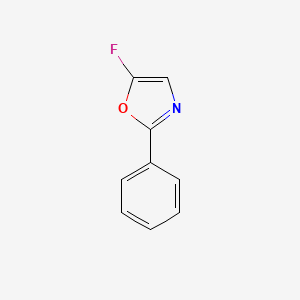

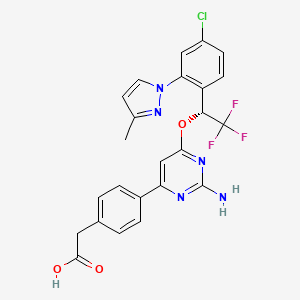

2-Methyl-4-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitrophenylpyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitrophenyl)pyridine typically involves the nitration of 2-methyl-4-phenylpyridine. One common method is the reaction of 2-methyl-4-phenylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the meta position of the phenyl ring . The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of 2-Methyl-4-(3-nitrophenyl)pyridine may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

化学反応の分析

反応の種類: 2-メチル-4-(3-ニトロフェニル)ピリジンは、次のような様々な化学反応を起こします。

酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: この化合物は、特にニトロ基において、求核置換反応を起こし、様々な誘導体を形成することができます。

一般的な試薬と条件:

酸化: 水素ガス、パラジウム触媒。

置換: アンモニアまたはアミン、多くの場合塩基性条件下。

カップリング: ホウ素試薬、パラジウム触媒、塩基。

主要な生成物:

還元: 2-メチル-4-(3-アミノフェニル)ピリジン。

置換: 様々なアミノ誘導体。

カップリング: ビアリール化合物。

4. 科学研究への応用

2-メチル-4-(3-ニトロフェニル)ピリジンは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として用いられます。

生物学: 殺菌活性や殺細菌活性など、潜在的な生物活性を調査されています.

医学: 特に医薬品設計の足場として、医薬品の開発における潜在的な用途が探求されています。

産業: 農薬やその他の工業用化学品の製造に使用されます。

科学的研究の応用

2-Methyl-4-(3-nitrophenyl)pyridine has several scientific research applications:

作用機序

2-メチル-4-(3-ニトロフェニル)ピリジンの作用機序は、主にその化学構造と特定の用途によって異なります。例えば、その殺菌活性は、真菌細胞の重要な酵素を阻害し、細胞死をもたらすことに関係している可能性があります。 ニトロ基は還元されて反応性の中間体を生成し、生体標的に作用して正常な細胞機能を阻害する可能性があります .

類似化合物:

- 3-メチル-2-(4-ニトロフェニル)ピリジン

- 3-メチル-4-(4-ニトロフェニル)ピリジン

- 2-メチル-3-(4-ニトロフェニル)ピリジン

比較: 2-メチル-4-(3-ニトロフェニル)ピリジンは、その特定の置換パターンが、化学反応性と生物活性を左右するために、ユニークな化合物です。 異性体と比較して、立体効果と電子効果により、ニトロ化反応やカップリング反応における反応性が異なる場合があります .

類似化合物との比較

Similar Compounds

2-Methyl-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position.

2-Methyl-4-(2-nitrophenyl)pyridine: Similar structure but with the nitro group at the ortho position.

2-Methyl-4-(3-aminophenyl)pyridine: Reduction product of 2-Methyl-4-(3-nitrophenyl)pyridine.

Uniqueness

2-Methyl-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for distinct interactions with other molecules, making it a valuable compound for various applications .

特性

CAS番号 |

4385-82-4 |

|---|---|

分子式 |

C12H10N2O2 |

分子量 |

214.22 g/mol |

IUPAC名 |

2-methyl-4-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3 |

InChIキー |

DWWATEVVFBMVDA-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。